kaempferol 7-O-glucoside
Overview
Description
Kaempferol 7-O-glucoside is a flavonol glucoside, a type of flavonoid compound found in various plants. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound can be found in plants such as Smilax china and the fern Asplenium rhizophyllum .
Mechanism of Action
Target of Action
Kaempferol 7-O-glucoside has been shown to have anti-cancer properties . It primarily targets cancer cells, inducing G2/M phase arrest and apoptosis in HeLa cells in a p53-independent manner . It also inactivates the NLRP3 inflammasome, a protein complex responsible for activating caspase-1 and mature IL-1β, leading to an inflammatory response .
Mode of Action
The compound interacts with its targets by altering many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . It reduces NF-κB nuclear translocation, increases Bax protein, and decreases Bcl-2, indicating a mitochondrial pathway in apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to have a diverse range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, cardioprotective, neuroprotective, antidiabetic, anti-osteoporotic, estrogenic/antiestrogenic, anxiolytic, analgesic, and antiallergic properties .
Pharmacokinetics
Kaempferol glucosides, including this compound, travel to the large intestine, where gut microbiota remove terminal saccharides, exposing the glucose. Then, absorption by enterocytes occurs .
Result of Action
The molecular and cellular effects of this compound’s action include cell growth inhibition and death in various tumor types . It induces G2/M phase arrest and apoptosis in HeLa cells . It also inactivates the NLRP3 inflammasome, leading to an inflammatory response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its poor water solubility and chemical instability in alkaline water can limit its effectiveness . The development of nanoparticles as regulated drug delivery systems can increase the oral bioavailability of hydrophobic and lipophilic drugs like this compound .
Biochemical Analysis
Biochemical Properties
Kaempferol 7-O-glucoside interacts with various enzymes and proteins. For instance, it has been shown to inhibit acetylcholinesterase (AChE) activity in cell-free assays . It also has the ability to induce apoptosis and cell cycle arrest in HeLa cells, indicating a mitochondrial pathway in apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis and cell cycle arrest in HeLa cells . This compound also reduces NF- κ B nuclear translocation, increases Bax protein, and decreases Bcl-2 . These effects indicate that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to reduce NF- κ B nuclear translocation, increase Bax protein, and decrease Bcl-2 . These changes suggest that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been shown to induce apoptosis and cell cycle arrest in HeLa cells , suggesting potential long-term effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol 7-O-glucoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For example, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed to kaempferol using β-glucosidase and/or α-L-rhamnosidase . Another method involves the use of anti-solvent precipitation combined with high-pressure homogenization to develop kaempferol nanosuspensions .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as Smilax china and Asplenium rhizophyllum. The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Kaempferol 7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrokaempferol derivatives.
Substitution: Various glycosides and ester derivatives.
Scientific Research Applications
Kaempferol 7-O-glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Comparison with Similar Compounds
Kaempferol 7-O-glucoside is similar to other kaempferol glycosides, such as kaempferol 3-O-glucoside and kaempferol 3-O-rutinoside. it is unique in its specific glycosylation pattern at the 7-O position, which can influence its biological activity and solubility . Other similar compounds include quercetin glycosides, which also exhibit antioxidant and anti-inflammatory properties .
List of Similar Compounds
- Kaempferol 3-O-glucoside
- Kaempferol 3-O-rutinoside
- Quercetin 3-O-glucoside
- Quercetin 3-O-rutinoside
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-5-11(24)14-12(6-10)31-20(18(28)16(14)26)8-1-3-9(23)4-2-8/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWHZCPMOQGCDQ-HMGRVEAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029781 | |
Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16290-07-6 | |
Record name | Kaempferol 7-O-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16290-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 7-O-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KAEMPFEROL 7-O-GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZF1QN1Z8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of kaempferol 7-O-glucoside?
A1: The molecular formula of this compound is C21H20O11, and its molecular weight is 448.38 g/mol.
Q2: How is this compound typically characterized?
A2: this compound is often characterized using spectroscopic techniques like UV spectroscopy, IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These techniques help elucidate its structural features and confirm its identity.
Q3: What is known about the stability of this compound?
A3: While specific stability data for this compound are limited in the provided research, flavonoid glycosides, in general, can degrade under certain conditions, such as exposure to heat, light, and extreme pH levels. Further research is needed to fully understand the stability profile of this compound and develop appropriate formulation strategies.
Q4: In which plant species has this compound been identified?
A4: this compound has been found in various plant species, including but not limited to:
- Acacia auriculiformis and Acacia crassicarpa []
- Centaurea microcarpa []
- Opuntia ficus-indica var. Saboten []
- Nelumbo nucifera (lotus) seed embryos []
- Citrus sinensis (sweet orange) []
- Saussurea and Serratula species []
- Cassia nodosa [, , ]
- Chamaesyce prostrate []
- Taxus baccata and other Taxus species []
- Litsea coreana var. lanuginosa (Hawk tea) []
- Morus alba L. (mulberry) []
- Hibiscus roseus []
- Cydonia oblonga Mill. (quince) []
- Zanthoxylum alatum []
- Trichilia connaroides []
- Rosa 'Sun City' []
- Cassia pumila Lamk []
- Paeonia lactiflora Pall. (herbaceous peony) []
- Securigera securidaca [, ]
- Tripleurospermum disciforme []
- Isatis microcarpa J. Gay ex Boiss. []
- Ixora Coccinea Linn. []
- Myrrhis odorata []
- Hygrophila auriculata []
Q5: Which plant parts have been reported to contain this compound?
A5: this compound has been identified in various plant parts, including leaves, flowers, seeds, roots, and stems. The specific part and its concentration may vary depending on the plant species and other factors. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: What are the potential biological activities of this compound?
A6: Research suggests that this compound possesses several potential biological activities:
- Antioxidant Activity: this compound, like many flavonoids, exhibits antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. [, , , , ]
- Anti-inflammatory Activity: This compound has demonstrated anti-inflammatory effects in some studies. []
- Anti-HIV-1 Activity: this compound isolated from Securigera securidaca has shown potent anti-HIV-1 activity in vitro, potentially by inhibiting viral attachment, entry, and polymerase activity. [, ]
- Anti-biofilm Activity: Studies have indicated that this compound may inhibit the formation of biofilms by bacteria like Staphylococcus aureus and Escherichia coli. []
- Anti-diabetic Like Effects: Studies on naringenin-7-O-glucoside, a related flavonoid, suggest potential antidiabetic effects through the activation of the PI3K/Akt pathway and PPARγ. []
Q7: Are there any potential applications of this compound based on its biological activities?
A7: While research is still ongoing, the potential applications of this compound are primarily linked to its biological activities:
- Nutraceuticals and Functional Foods: Its antioxidant properties make it a potential ingredient in functional foods and beverages aimed at promoting health and well-being. [, ]
- Cosmetics: The antioxidant and potential anti-aging effects of this compound could be beneficial in skincare products. []
- Pharmaceuticals: Further research is needed to explore its potential therapeutic applications, such as in anti-viral, anti-inflammatory, or anti-diabetic drugs. [, , , ]
Q8: Is there evidence suggesting that this compound can influence the flavor profile of plants?
A8: Yes, research on coconut varieties found that this compound contributes to the bitterness of Hainan Tall coconut flesh. [] In tea plants, a decrease in this compound was linked to a reduction in bitter and astringent flavors. []
Q9: Can the production of this compound be influenced through metabolic engineering?
A9: Yes, research on hop plants (Humulus lupulus L.) demonstrated that the production of this compound could be modulated by overexpressing specific transcription factors, like PAP1/AtMYB75 from Arabidopsis thaliana L.. This approach offers a potential avenue for enhancing the production of this compound in plants. []
Q10: What is the role of uridine diphosphate glycosyltransferases (UGTs) in the biosynthesis of this compound?
A10: UGTs are a family of enzymes that play a crucial role in the glycosylation of various compounds, including flavonoids. Research has identified specific UGTs in plants like sweet orange (Citrus sinensis) that can catalyze the glucosylation of kaempferol to form this compound. [] Understanding the function of these enzymes is crucial for manipulating the biosynthesis of this compound.
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